

# A Head-to-Head Comparison of PH94B and Other Leading Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel neuroactive nasal spray, **PH94B** (fasedienol), with established anxiolytic agents: alprazolam, buspirone, and sertraline. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available clinical trial data and mechanistic insights to support informed evaluation and future research. As no direct head-to-head clinical trials of **PH94B** against other anxiolytics have been published, this comparison is based on data from placebo-controlled trials of each compound.

### **Quantitative Data Summary**

The following table summarizes the efficacy of **PH94B**, alprazolam, buspirone, and sertraline in their respective target anxiety disorders, based on key findings from placebo-controlled clinical trials.



| Drug Name<br>(Brand<br>Name)                                         | Indication                                          | Clinical Trial                                                | Primary<br>Efficacy<br>Endpoint                                                                             | Result (Drug<br>vs. Placebo)                                             | Adverse<br>Events                                       |
|----------------------------------------------------------------------|-----------------------------------------------------|---------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------|---------------------------------------------------------|
| PH94B<br>(Fasedienol)                                                | Social<br>Anxiety<br>Disorder<br>(SAD)              | PALISADE-2<br>(Phase 3)                                       | Change from baseline in Subjective Units of Distress Scale (SUDS) score during a public speaking challenge. | -13.8 vs8.0<br>(p=0.015)[1]                                              | No severe or serious adverse events reported.[1]        |
| Alprazolam<br>(Xanax)                                                | Generalized Anxiety Disorder (GAD) & Panic Disorder | Double-blind,<br>placebo-<br>controlled<br>study              | Improvement on Hamilton Anxiety Rating Scale (HAM-A) and other anxiety scales.                              | Significantly<br>better than<br>placebo.[2][3]                           | Drowsiness was the most frequent side effect.[3]        |
| Buspirone<br>(Buspar)                                                | Generalized<br>Anxiety<br>Disorder<br>(GAD)         | Meta-analysis<br>of 8<br>randomized,<br>controlled<br>studies | Improvement over baseline in total Hamilton Anxiety (HAM-A) scores.                                         | Significantly greater improvement compared to placebo (p ≤ 0.001).[4][5] | Dizziness,<br>nausea, and<br>headache are<br>common.[6] |
| 6-week,<br>multicenter<br>study in GAD<br>with<br>coexisting<br>mild | Reduction<br>from baseline<br>total HAM-A<br>score. | -12.4 points<br>vs9.5<br>points (p < .03).[7]                 | Nausea,<br>dizziness,<br>somnolence,<br>and sweating<br>reported<br>more than<br>placebo.[7]                |                                                                          |                                                         |



depressive symptoms

|                        | Severe                              | 12-week,                                         | Mean change                                        |                                       | Well<br>tolerated,<br>with 7.6% of                                          |
|------------------------|-------------------------------------|--------------------------------------------------|----------------------------------------------------|---------------------------------------|-----------------------------------------------------------------------------|
| Sertraline<br>(Zoloft) | Generalized Social Anxiety Disorder | double-blind,<br>placebo-<br>controlled<br>study | Liebowitz Social Anxiety Scale (LSAS) total score. | -31.0 vs.<br>-21.7 (p<br>=.001)[8][9] | patients discontinuing due to adverse events versus 2.9% for placebo.[8][9] |

Responder

rate on the

Clinical 46.8% vs.

Global 25.5% (p

Impressions- <.001)[8][9]

Improvement (CGI-I) scale.

# Experimental Protocols PH94B (Fasedienol) - PALISADE-2 Trial

The PALISADE-2 trial was a Phase 3, multi-center, randomized, double-blind, placebo-controlled study designed to evaluate the acute efficacy, safety, and tolerability of **PH94B** in adults with Social Anxiety Disorder (SAD).[10]

- Participants: Adults diagnosed with SAD with a baseline Liebowitz Social Anxiety Scale (LSAS) score of at least 70.[1]
- Design: The study involved a screening visit, a baseline visit (Visit 2), and a treatment visit (Visit 3). At the baseline visit, all participants received a placebo nasal spray before a 5-minute public speaking challenge, during which their Subjective Units of Distress Scale (SUDS) scores were recorded.[11] At the treatment visit, participants were randomized to



receive either a single 3.2  $\mu$ g dose of **PH94B** or a placebo nasal spray before a second public speaking challenge.[10][11]

- Primary Outcome Measure: The primary endpoint was the change in the patient-reported SUDS score from baseline to the treatment visit during the public speaking challenge.
- Secondary Outcome Measure: A key secondary endpoint was the proportion of clinicianassessed responders as measured by the Clinical Global Impressions-Improvement (CGI-I) scale.

## **Alprazolam - Generalized Anxiety and Panic Disorders Trial**

This was a double-blind, placebo-controlled study conducted over 8 weeks to assess the efficacy of alprazolam in outpatients with a primary diagnosis of generalized anxiety disorder or panic disorder.[2]

- Participants: 50 anxious psychoneurotic outpatients.[2]
- Design: Following a one-week washout period, patients were randomly assigned to receive either alprazolam (n=30) or a placebo (n=20). The dosage of alprazolam ranged from 0.25 to 3 mg per day.[2]
- Outcome Measures: Efficacy was assessed based on improvements on various anxiety rating scales, including the Hamilton Anxiety Rating Scale (HAM-A).[3]

# **Buspirone - GAD with Coexisting Mild Depressive Symptoms Trial**

This was a 6-week, multicenter, randomized, double-blind, placebo-controlled study to evaluate the anxiolytic efficacy of buspirone in patients with Generalized Anxiety Disorder (GAD) and coexisting mild depressive symptoms.[7]

 Participants: Patients with a diagnosis of GAD who scored ≥ 18 on the Hamilton Rating Scale for Anxiety (HAM-A) and between 12 and 17 on the Hamilton Rating Scale for Depression (HAM-D).[7]



- Design: After a 7- to 10-day placebo lead-in phase, qualifying patients were randomized to receive either buspirone (titrated from 15 to 45 mg/day) or a placebo for 6 weeks.[7]
- Primary Outcome Measure: The primary efficacy measure was the change in the HAM-A score, assessed weekly.[7]

### Sertraline - Severe Generalized Social Anxiety Disorder Trial

This was a 12-week, double-blind, placebo-controlled study to evaluate the efficacy and tolerability of sertraline for the treatment of severe generalized social anxiety disorder in adults. [8][9]

- Participants: Adult patients with DSM-IV generalized social phobia.
- Design: Following a 1-week single-blind placebo lead-in period, patients were randomly assigned to 12 weeks of double-blind treatment with flexible doses of sertraline (50-200 mg/day) or a placebo.[8][9]
- Primary Outcome Measures: The primary efficacy outcomes were the mean change in the Liebowitz Social Anxiety Scale (LSAS) total score and the responder rate on the Clinical Global Impressions-Improvement (CGI-I) scale.[8][9]

## Signaling Pathways and Experimental Workflows PH94B (Fasedienol) Signaling Pathway



Click to download full resolution via product page



Caption: Proposed mechanism of action for **PH94B**, initiating a neural signal from the nasal cavity to the amygdala.

### **Alprazolam Signaling Pathway**



Click to download full resolution via product page

Caption: Alprazolam enhances the inhibitory effects of GABA by modulating the GABA-A receptor.

### **Buspirone Signaling Pathway**



Click to download full resolution via product page



Caption: Buspirone's dual action on serotonin and dopamine receptors contributes to its anxiolytic effect.

### **Sertraline Signaling Pathway**



Click to download full resolution via product page

Caption: Sertraline, an SSRI, increases serotonin levels in the synapse by blocking its reuptake.

#### **PALISADE-2 Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Workflow of the PALISADE-2 Phase 3 clinical trial for **PH94B**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. AffaMed Therapeutics Announces Partner Vistagen Reports Positive Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (PH94B) Nasal Spray in Social Anxiety Disorder [prnewswire.com]
- 2. Alprazolam in the treatment of generalized anxiety and panic disorders: a double-blind placebo-controlled study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind clinical assessment of alprazolam, a new benzodiazepine derivative, in the treatment of moderate to severe anxiety PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Use of buspirone in patients with generalized anxiety disorder and coexisting depressive symptoms. A meta-analysis of eight randomized, controlled studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treating Generalized Anxiety Disorder with buspirone Psychiatry Consultation Line [pcl.psychiatry.uw.edu]
- 7. Efficacy of buspirone in generalized anxiety disorder with coexisting mild depressive symptoms PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of sertraline in severe generalized social anxiety disorder: results of a doubleblind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychiatrist.com [psychiatrist.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Head-to-Head Comparison of PH94B and Other Leading Anxiolytics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1588420#head-to-head-clinical-trials-of-ph94b-against-other-anxiolytics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com